molecular formula C12H11N5O2 B2837991 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine CAS No. 450345-83-2

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2837991
CAS No.: 450345-83-2
M. Wt: 257.253
InChI Key: SFVKWQAXRKEGKX-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains an indole and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, certain indole derivatives are prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and pyrimidine rings, along with the nitro group attached to the pyrimidine ring and the amine group attached to the 4-position of the pyrimidine ring. The exact structure would need to be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the pyrimidine ring more susceptible to electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Organic Synthesis and Structural Characterization

  • Synthesis of Tetrahydropteridine C6-Stereoisomers : Research involving the synthesis of tetrahydropteridine derivatives from chiral N1-protected vicinal diamines showcases the importance of pyrimidine derivatives in organic synthesis, highlighting their role in producing compounds with specific stereochemical configurations (Bailey et al., 1992).
  • Development of Carbon Sorbents with Pyrimidine-Polyamine Conjugates : A study demonstrated the use of pyrimidine derivatives for environmental cleanup, specifically for the adsorption of Zn2+ and Cd2+ from aqueous solutions, indicating their utility in creating more effective and selective adsorbents (Garcia-martin et al., 2005).

Pharmacological Research

  • Synthesis of New Pyrimidine-Containing Compounds : Pyrimidine derivatives have been synthesized with potential pharmacological interests, demonstrating the versatility of these compounds in medicinal chemistry. This includes the development of derivatives with potential antibacterial and antifungal activities (Kochia et al., 2019).

Molecular Electronics and Supramolecular Structures

  • Molecular and Supramolecular Structures of Pyrimidines : The study of symmetrically disubstituted aminopyrimidines and nitrosopyrimidines has provided insights into the interplay of molecular, molecular-electronic, and supramolecular structures, which is crucial for the design of materials with specific electronic properties (Quesada et al., 2004).

Environmental Chemistry

  • Functionalized Nitroenamines from Pyrimidinones : The study on the synthesis of nitroenamines from pyrimidinones underlines the role of pyrimidine derivatives in environmental chemistry, particularly in the development of novel compounds for potential use in pollution remediation (Nishiwaki et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives , this compound could potentially be of interest in the development of new therapeutic agents. Further studies would be needed to explore its biological activity and potential applications.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVKWQAXRKEGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319632
Record name 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

450345-83-2
Record name 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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